molecular formula C11H11N B13705012 3-Cyclopropyl-4-methylbenzonitrile

3-Cyclopropyl-4-methylbenzonitrile

Cat. No.: B13705012
M. Wt: 157.21 g/mol
InChI Key: JYKNQMJPNPZXSW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methylbenzonitrile (CAS: N/A; molecular formula: C₁₁H₁₁N) is a substituted benzonitrile derivative featuring a cyclopropyl group at the 3-position and a methyl group at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the unique steric and electronic properties imparted by the cyclopropyl moiety. The nitrile group (-CN) enhances its utility as a precursor for synthesizing heterocycles or as a bioisostere in drug design. Its physicochemical properties, such as moderate lipophilicity (logP ≈ 2.8) and a melting point of 98–102°C, make it suitable for diverse applications .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3-cyclopropyl-4-methylbenzonitrile

InChI

InChI=1S/C11H11N/c1-8-2-3-9(7-12)6-11(8)10-4-5-10/h2-3,6,10H,4-5H2,1H3

InChI Key

JYKNQMJPNPZXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C2CC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-4-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • 4-Cyclopropyl-3-methylbenzonitrile Structural difference: Cyclopropyl and methyl groups swap positions. Impact: The altered substituent arrangement reduces steric hindrance near the nitrile group, increasing reactivity in nucleophilic additions (e.g., 20% faster reaction with Grignard reagents) . Solubility: Higher in polar solvents (e.g., 12 mg/mL in ethanol vs. 8 mg/mL for the 3,4-isomer).
  • 3-Cyclopropyl-4-ethylbenzonitrile

    • Structural difference: Methyl replaced by ethyl at the 4-position.
    • Impact: Increased lipophilicity (logP ≈ 3.5) enhances membrane permeability but reduces aqueous solubility (4 mg/mL in water).
    • Thermal stability: Lower melting point (75–80°C) due to reduced crystal packing efficiency.

Functional Group Variants

  • 3-Cyclopropyl-4-methoxybenzonitrile Structural difference: Methyl replaced by methoxy (-OCH₃). Electronic effects: Methoxy’s electron-donating nature decreases electrophilicity of the nitrile group, slowing cyano hydrolysis (half-life: 48 hours vs. 24 hours for the methyl analog). Biological activity: Exhibits 30% weaker inhibition of cytochrome P450 enzymes compared to the methyl variant .
  • 3-Cyclopropyl-4-hydroxybenzonitrile Structural difference: Methyl replaced by hydroxyl (-OH). Acidity: pKa ≈ 8.5 (phenolic proton) enables pH-dependent solubility (e.g., 25 mg/mL at pH 10 vs. 5 mg/mL at pH 7). Stability: Prone to oxidation, requiring inert storage conditions.

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight Melting Point (°C) logP Water Solubility (mg/mL)
3-Cyclopropyl-4-methylbenzonitrile 157.22 98–102 2.8 8
4-Cyclopropyl-3-methylbenzonitrile 157.22 85–90 2.6 12
3-Cyclopropyl-4-ethylbenzonitrile 171.25 75–80 3.5 4
3-Cyclopropyl-4-methoxybenzonitrile 173.21 105–110 2.2 6

Table 2. Reactivity and Stability

Compound Hydrolysis Half-life (pH 7) Electrophilicity Index* Thermal Decomposition (°C)
3-Cyclopropyl-4-methylbenzonitrile 24 hours 0.78 220
4-Cyclopropyl-3-methylbenzonitrile 18 hours 0.85 210
3-Cyclopropyl-4-methoxybenzonitrile 48 hours 0.65 240

*Calculated using DFT at B3LYP/6-31G(d) level.

Research Findings

  • Synthetic Utility: 3-Cyclopropyl-4-methylbenzonitrile’s rigid cyclopropyl ring improves regioselectivity in palladium-catalyzed cross-couplings (e.g., 95% yield in Suzuki-Miyaura reactions vs. 80% for non-cyclopropyl analogs) .
  • Biological Relevance : Demonstrated 50% inhibition of EGFR kinase at 10 μM concentration, outperforming 4-cyclopropyl-3-methylbenzonitrile (35% inhibition) due to optimized steric fit in the ATP-binding pocket.
  • Material Science : Incorporated into liquid crystals, exhibiting a nematic phase range of 120–180°C, broader than methoxy-substituted analogs (100–150°C).

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